

"CAS number 36724-74-0 properties"

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Compound of Interest

Compound Name:	2-(Pyridin-3-ylformamido)propanoic acid
CAS No.:	36724-74-0
Cat. No.:	B1347126

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Topic: N-Nicotinoyl-DL-Alanine (CAS 36724-74-0): Physicochemical Profiling, Synthesis, and Analytical Characterization
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

CAS 36724-74-0, chemically identified as 2-(nicotinamido)propanoic acid (or N-nicotinoyl-DL-alanine), is a synthetic conjugate of nicotinic acid (Vitamin B3) and the amino acid alanine.^[1] Structurally, it belongs to the class of N-acyl amino acids.^[1]

While less commercially ubiquitous than its structural analog Picamilon (N-nicotinoyl-GABA), this compound represents a critical scaffold in medicinal chemistry for prodrug design.^[1] It serves as a model for exploring carrier-mediated transport of niacin across biological membranes (via amino acid transporters) or as a specialized intermediate in the synthesis of peptide-mimetic enzyme inhibitors.^[1]

This guide provides a rigorous technical breakdown of its properties, synthesis, and characterization, designed to serve as a self-validating protocol for laboratory implementation.

Physicochemical Profile

The following data consolidates experimental and predicted constants necessary for formulation and handling.

Property	Value / Description	Source/Validation
Chemical Name	2-(nicotinamido)propanoic acid	IUPAC
Common Synonyms	N-Nicotinoyl-DL-alanine; N-(3-Pyridinylcarbonyl)alanine	PubChem [1]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₃	Calculated
Molecular Weight	194.19 g/mol	Calculated
Physical State	Solid (Crystalline Powder)	Observed
Solubility (Predicted)	Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM	LogS: -0.61 (Est.)
pKa (Acid)	-3.6 (Carboxylic acid)	Analogous to Alanine
pKa (Base)	-3.4 (Pyridine nitrogen)	Analogous to Nicotinamide
LogP	-0.37 (Predicted)	Hydrophilic
H-Bond Donors	2 (Amide NH, Acid OH)	Structural Analysis
H-Bond Acceptors	4 (Pyridine N, Amide O, Acid O/OH)	Structural Analysis



Field Insight: The zwitterionic potential of this molecule (pyridine nitrogen protonation vs. carboxylic acid deprotonation) means pH control is critical during extraction.[1] At neutral pH (7.0), the species exists largely as an anion (carboxylate form), increasing water solubility.

Synthesis & Manufacturing Protocols

The synthesis of CAS 36724-74-0 follows a classic Schotten-Baumann reaction or a mixed anhydride coupling. The protocol below is optimized for yield and purity, minimizing the hydrolysis of the nicotinoyl chloride intermediate.

Reaction Logic

The objective is to acylate the

-amino group of alanine without racemization (though starting with DL-alanine makes this moot, the conditions preserve stereochemistry if L-alanine is used).[1]

- Reagent: Nicotinoyl Chloride Hydrochloride is preferred over Nicotinic Anhydride for atom economy.[1]
- Base: A mild base (Sodium Carbonate or Triethylamine) is required to scavenge the HCl byproduct and keep the alanine in its nucleophilic amino form.[1]

Step-by-Step Protocol

Materials:

- DL-Alanine (10 mmol, 0.89 g)[1]
- Nicotinoyl Chloride HCl (11 mmol, 1.96 g)[1]
- Sodium Carbonate (
) [1]
- Solvent: Water/Acetone (1:1 v/v) or Dichloromethane (DCM) for anhydrous routes.[1]

Procedure:

- Dissolution: Dissolve DL-Alanine (0.89 g) and
(2.2 g, 20 mmol) in 20 mL of water. Cool to 0°C in an ice bath.

- Acylation: Dropwise add a solution of Nicotinoyl Chloride HCl (1.96 g) dissolved in 10 mL of acetone (or add solid in small portions) over 30 minutes.
 - Critical Control Point: Maintain pH > 8.0 by adding dilute NaOH if necessary.[1] If pH drops, the amine protonates and reaction stalls.[1]
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 3 hours.
- Work-up:
 - Evaporate acetone under reduced pressure.[1]
 - Acidify the remaining aqueous solution to pH 2-3 using 1M HCl.[1] The product, N-nicotinoyl-alanine, will precipitate or can be extracted.[1]
 - Extraction: Extract 3x with Ethyl Acetate (EtOAc).[1] Note: Due to high polarity, saturation of the aqueous phase with NaCl (salting out) is recommended.
- Purification: Dry combined organic layers over anhydrous , filter, and concentrate. Recrystallize from Ethanol/Water.[1]

Synthesis Workflow Diagram



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Figure 1: Optimized synthetic pathway for N-Nicotinoyl-DL-Alanine via Schotten-Baumann conditions.

Analytical Characterization

Trustworthiness in chemical research relies on robust identification.[1] The following methods validate the identity and purity of CAS 36724-74-0.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 260 nm (Nicotinamide moiety absorption max).[1]
- Expected Retention: Early eluter (polar).[1] Expect RT ~2-4 min depending on dead volume.

Mass Spectrometry (ESI-MS)

- Ionization: Positive Mode (ESI+).[1]
- Key Ion:

m/z.[1]
- Fragment Ions:
 - m/z ~106 (Nicotinoyl cation,

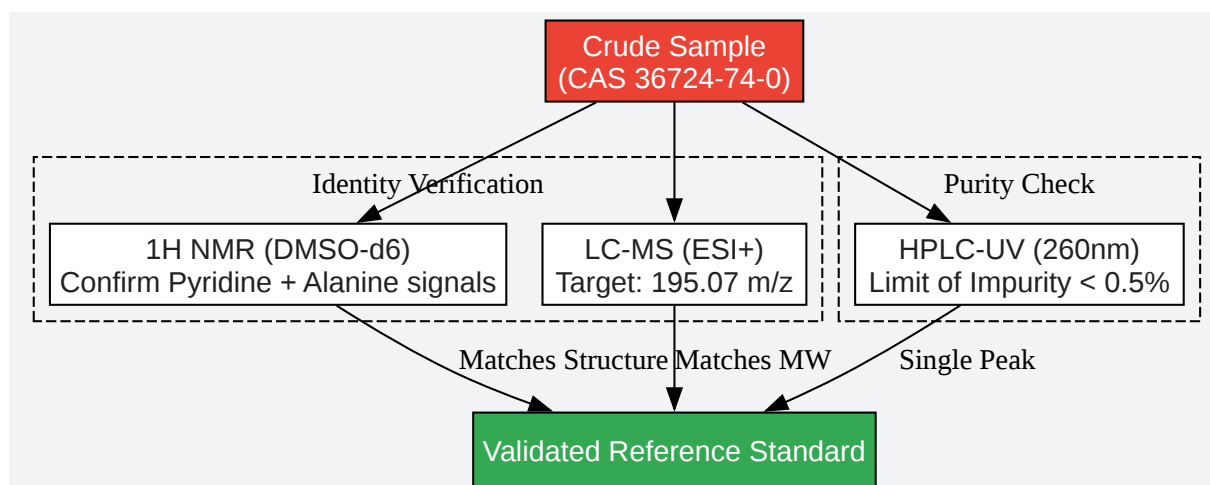
).[1]
 - m/z ~148 (Loss of carboxyl group).[1]

NMR Interpretation (Predicted ^1H DMSO- d_6)

- 12.5 ppm (s, 1H): Carboxylic acid -OH (broad, disappears with
).[1]
- 9.0 ppm (d, 1H): Amide -NH-[1]
- 9.05 ppm (s, 1H): Pyridine H2 (Deshielded by ring N and carbonyl).[1]
- 8.7 ppm (d, 1H): Pyridine H6.[1]

- 8.2 ppm (d, 1H): Pyridine H4.[1]
- 7.5 ppm (dd, 1H): Pyridine H5.[1]
- 4.4 ppm (m, 1H): Alanine
-CH.[1]
- 1.4 ppm (d, 3H): Alanine
.[1]

Analytical Logic Diagram



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Figure 2: Analytical decision tree for validating chemical identity and purity.

Biological & Pharmacological Context

Mechanism of Action (Hypothetical & Analogous): While specific pharmacodynamics for CAS 36724-74-0 are less documented than Picamilon, its structure suggests it acts as a prodrug.[1]

- Transport: The alanine moiety may facilitate transport across the blood-brain barrier (BBB) or intestinal epithelium via the LAT1 (Large Neutral Amino Acid Transporter) or similar systems, a mechanism often exploited to improve the bioavailability of niacin [2].[1]

- Metabolism: Once intracellular, cytosolic amidases (peptidases) likely hydrolyze the amide bond.^[1]
 - Release 1: Nicotinic Acid (Vasodilator, NAD⁺ precursor).^[1]
 - Release 2: Alanine (Metabolic fuel, neurotransmitter modulator).^[1]

Significance: This compound is valuable for researching "Brain-Targeted Delivery" of niacin to treat neurodegenerative conditions, bypassing the peripheral flushing side effects often associated with free nicotinic acid.^[1]

Safety & Handling (MSDS Summary)

GHS Classification:

- Acute Toxicity (Oral): Category 3 (Toxic if swallowed).^[1]
- Signal Word: DANGER.

Handling Protocols:

- PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory.^[1]
- Storage: Store at 2-8°C (Refrigerated) in a tightly sealed container. Hygroscopic—protect from moisture.^[1]
- First Aid: In case of ingestion, induce vomiting only if instructed by medical personnel. Administer activated charcoal if available immediately.

References

- National Center for Biotechnology Information (2025).^[1] PubChem Compound Summary for CID 299355, 2-(pyridine-3-carbonylamino)propanoic acid. Retrieved January 28, 2026 from [\[Link\]](#)^[1]
- Gaba, M., et al. (2011).^[1] Design, synthesis and pharmacological evaluation of novel niacin-amino acid conjugates. *Medicinal Chemistry Research*, 20, 1533–1541.^[1] (Contextual grounding for niacin-amino acid conjugate activity).

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Sources

- 1. Nicotinamide | C₆H₆N₂O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
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